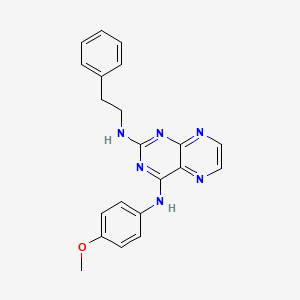

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine

Description

N4-(4-Methoxyphenyl)-N2-phenethylpteridine-2,4-diamine is a pteridine derivative characterized by a diamine substitution at positions 2 and 4 of the pteridine core. The N4 position is substituted with a 4-methoxyphenyl group, while the N2 position features a phenethyl moiety. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, which may enhance metabolic stability and influence binding interactions with biological targets.

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-28-17-9-7-16(8-10-17)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYTSIUJZKSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with phenethylamine in the presence of a suitable catalyst, followed by cyclization with a pteridine precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, amines, and other nucleophiles in the presence of catalysts like palladium or copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors or signaling pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified N4 Substituents

- N4-(3-Chloro-4-Methylphenyl)-N2-Phenethylpteridine-2,4-Diamine () Molecular Formula: C₂₁H₁₉ClN₆ vs. C₂₀H₂₀N₆O for the target compound. The average molecular mass (390.875 vs. ~376.4 for the target compound) reflects the heavier chlorine atom, which may impact pharmacokinetics (e.g., absorption and distribution) .

- N2-(4-Chlorophenyl)-N4-(4-Methoxyphenyl)Pteridine-2,4-Diamine () Structural Variation: The N2 substituent is a 4-chlorophenyl group instead of phenethyl. The absence of the phenethyl chain could also decrease membrane permeability .

Quinazoline and Pyrimidine Derivatives

- TD19 (N4-(3-Ethynylphenyl)-6,7-Dimethoxy-N2-(4-Phenoxyphenyl)Quinazoline-2,4-Diamine) () Core Structure: Quinazoline vs. pteridine. TD19 acts as a SET inhibitor, suggesting that similar substitutions in pteridines might target analogous pathways. However, the methoxy group in the target compound may confer milder electronic effects compared to ethynyl .

5-Chloro-N2-(2-Isopropoxy-5-Methyl-4-Piperidin-4-Yl-Phenyl)-N4-[2-(Propane-2-Sulphonyl)-Phenyl]Pyrimidine-2,4-Diamine ()

Non-Pteridine Compounds with Shared Substituents

- Despropionyl 4-Methoxyfentanyl () Structure: N-(4-Methoxyphenyl)-1-(2-Phenylethyl)Piperidin-4-Amine. Relevance: Shares the 4-methoxyphenyl and phenethyl groups, suggesting these moieties are pharmacophores for opioid receptor interactions. The pteridine core in the target compound may redirect activity toward non-opioid targets (e.g., kinases) .

Triazine Derivatives

- N2-(4-Ethylphenyl)-N4-(4-Methoxyphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine Hydrochloride () Morpholino Group: Enhances solubility via hydrogen bonding. The target compound’s phenethyl group prioritizes lipophilicity, which could favor blood-brain barrier penetration but limit aqueous solubility .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Key Substituents | Solubility Predictions |

|---|---|---|---|---|---|

| N4-(4-Methoxyphenyl)-N2-Phenethylpteridine-2,4-Diamine | Pteridine | C₂₀H₂₀N₆O | ~376.4 | 4-OCH₃ (N4), Phenethyl (N2) | Moderate (lipophilic) |

| N4-(3-Chloro-4-Methylphenyl)-N2-Phenethylpteridine-2,4-Diamine | Pteridine | C₂₁H₁₉ClN₆ | 390.875 | 3-Cl, 4-CH₃ (N4), Phenethyl (N2) | Low (steric hindrance) |

| TD19 | Quinazoline | C₃₀H₂₄N₆O₂ | 508.55 | Ethynyl (N4), Phenoxyphenyl (N2) | Moderate (polar groups) |

Research Findings and Implications

- Electronic Effects : Methoxy groups (electron-donating) may improve metabolic stability compared to electron-withdrawing groups like chlorine .

- Flexibility vs. Rigidity : Phenethyl (flexible) vs. chlorophenyl (rigid) substituents at N2 influence target engagement and pharmacokinetics .

- Bioavailability : Crystalline form optimization (e.g., as in ) could enhance the target compound’s plasma concentration .

Biological Activity

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine is a synthetic compound belonging to the class of pteridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pteridine core substituted with a methoxyphenyl group and a phenethyl group. The synthesis typically involves the condensation of 4-methoxyaniline with phenethylamine, followed by cyclization with a pteridine precursor. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can lead to significant therapeutic effects in various biological pathways.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways and altering cellular responses.

- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting gene expression and replication processes.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. It has been shown to interact with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) . These interactions suggest potential applications in cancer therapy.

Table 1: Summary of Anticancer Activity

| Cell Line Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 5.0 | EGFR inhibition |

| Lung Cancer (A549) | 7.5 | VEGFR-2 modulation |

| Colon Cancer (HCT116) | 10.0 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microbes.

Case Studies

- EGFR Inhibition in Cancer Models : A study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound significantly reduced tumor growth compared to control groups, highlighting its potential as an EGFR inhibitor.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent reduction in bacterial viability, indicating promising applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.